Ethyl 2-fluoro-4-hydroxybenzoate
Overview
Description
Ethyl 2-fluoro-4-hydroxybenzoate is an organic compound belonging to the class of aromatic esters It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzene ring, with an ethyl ester functional group
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzylic compounds are known to influence various biochemical pathways due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-fluoro-4-hydroxybenzoate . These factors could include pH, temperature, and the presence of other compounds or enzymes.
Biochemical Analysis
Biochemical Properties
Ethyl 2-fluoro-4-hydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme hydrolase, which catalyzes the hydrolysis of ester bonds. This compound serves as a substrate for hydrolase, leading to the formation of 2-fluoro-4-hydroxybenzoic acid and ethanol. This interaction is crucial for understanding the compound’s metabolic pathways and its potential therapeutic applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, thereby altering gene expression patterns. Additionally, this compound has been found to impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been observed to inhibit the activity of certain hydrolases, thereby preventing the hydrolysis of ester bonds. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can be used to study its therapeutic potential. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the hydrolysis of ester bonds and the subsequent formation of 2-fluoro-4-hydroxybenzoic acid. This compound interacts with enzymes such as hydrolases and oxidases, which play a crucial role in its metabolism. The metabolic pathways of this compound also involve the participation of cofactors like NADH and FADH2, which facilitate the oxidation-reduction reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for specific binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, forming different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different substituents replacing the fluorine atom.
Hydrolysis: 2-fluoro-4-hydroxybenzoic acid.
Oxidation: Various oxidized forms of the compound, depending on the specific conditions used.
Scientific Research Applications
Ethyl 2-fluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-fluoro-2-hydroxybenzoate: Similar structure but with different positioning of the fluorine and hydroxyl groups.
Methyl 2-fluoro-4-hydroxybenzoate: Similar structure with a methyl ester group instead of an ethyl ester.
2-fluoro-4-hydroxybenzoic acid: The acid form of the compound without the ester group.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The ethyl ester group also imparts distinct physicochemical properties compared to its methyl ester or acid counterparts.
Properties
IUPAC Name |
ethyl 2-fluoro-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKPJOZJIAQHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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